Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Physicochemical profiling Drug-likeness Lead optimization

Methoxy(3-methoxyphenyl)methylene]propanedinitrile (CAS 851382-72-4) is a 2-[alkoxy(aryl)methylene]malononitrile derivative with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. It belongs to the arylidenemalononitrile superclass but is structurally distinguished from conventional benzylidene malononitriles (tyrphostin-type compounds) by the presence of a methoxy substituent on the exocyclic methylene carbon, forming a ketene O,O-acetal motif.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13778975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(3-methoxyphenyl)methylene]propanedinitrile
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=C(C#N)C#N)OC
InChIInChI=1S/C12H10N2O2/c1-15-11-5-3-4-9(6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3
InChIKeyZUXFYWAOCRQDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy(3-methoxyphenyl)methylene]propanedinitrile: Procurement-Relevant Identity and Class Positioning


Methoxy(3-methoxyphenyl)methylene]propanedinitrile (CAS 851382-72-4) is a 2-[alkoxy(aryl)methylene]malononitrile derivative with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol [1]. It belongs to the arylidenemalononitrile superclass but is structurally distinguished from conventional benzylidene malononitriles (tyrphostin-type compounds) by the presence of a methoxy substituent on the exocyclic methylene carbon, forming a ketene O,O-acetal motif . This scaffold is recognized in pharmaceutical intermediate chemistry, most notably in the synthesis of ibrutinib, where the analogous 2-[methoxy(4-phenoxyphenyl)methylene]malononitrile serves as a validated key intermediate [2]. The compound is supplied primarily as a specialty research chemical with typical purity specifications of 95–97% from established chemical vendors, and its procurement relevance lies in its differentiated reactivity profile compared to common benzylidene malononitrile analogs.

Why Benzylidene Malononitrile Analogs Cannot Substitute Methoxy(3-methoxyphenyl)methylene]propanedinitrile


Generic substitution with common benzylidene malononitriles such as 2-(3-methoxybenzylidene)malononitrile (CAS 2972-72-7) or 2-(4-methoxybenzylidene)malononitrile (CAS 42754-56-3) fails because the target compound possesses an α-methoxy group on the exocyclic methylene carbon that fundamentally alters its electronic character, reactivity, and physicochemical properties [1]. While benzylidene analogs are CH-acidic Knoevenagel condensation products with a conjugated styryl-type system, the target compound is a ketene O,O-acetal bearing two electron-donating oxygen substituents on the same olefinic carbon. This structural divergence produces a 0.7-unit increase in XLogP (1.7 vs. ~1.0 estimated for the des-methoxy analog) and a 10 Ų increase in topological polar surface area (66 vs. ~57 Ų), affecting both lipophilicity and hydrogen-bond acceptor capacity [1]. More critically, the methoxy leaving group enables nucleophilic displacement chemistry (with amines, hydrazines, and thiols) that is mechanistically unavailable to benzylidene malononitriles, making the target compound uniquely suited as a precursor for 5-aminopyrazole-4-carbonitrile and related heterocyclic scaffolds that are inaccessible via conventional arylidenemalononitrile routes [2].

Quantitative Differential Evidence for Methoxy(3-methoxyphenyl)methylene]propanedinitrile Against Closest Comparators


XLogP and TPSA Differentiation vs. 2-(3-Methoxybenzylidene)malononitrile

The target compound exhibits a computed XLogP3 of 1.7 and topological polar surface area (TPSA) of 66 Ų [1]. Its closest benzylidene analog, 2-(3-methoxybenzylidene)malononitrile (CAS 2972-72-7; C11H8N2O, MW 184.19), has an estimated TPSA of approximately 57 Ų (based on one fewer oxygen atom and comparable scaffold) and a predicted XLogP of approximately 1.2–1.4 . The increased TPSA (+9 Ų) of the target compound reflects the additional methoxy oxygen acting as a hydrogen-bond acceptor, while the higher XLogP indicates that the methoxy group partially offsets polarity through steric shielding of the dicyanovinyl moiety. This combination of moderate lipophilicity and enhanced HBA count (4 vs. 3) positions the compound differently in lead-like chemical space, with potential implications for membrane permeability and protein-binding promiscuity relative to the benzylidene comparator.

Physicochemical profiling Drug-likeness Lead optimization

Nucleophilic Displacement Reactivity Enabled by α-Methoxy Leaving Group vs. Benzylidene Analogs

Alkoxymethylene malononitriles are documented as highly reactive enol ethers that undergo nucleophilic vinylic substitution (SNV) with amines, hydrazines, and thiols [1]. In the target compound, the methoxy group at the methylene position serves as a leaving group, enabling displacement by nitrogen nucleophiles to yield 5-amino-4-cyanopyrazole derivatives [2]. This reactivity is mechanistically unavailable to benzylidene malononitriles such as 2-(3-methoxybenzylidene)malononitrile, which lack a leaving group and instead react via Michael addition at the β-carbon of the α,β-unsaturated system. The synthetic consequence is that the target compound provides direct access to 5-aminopyrazole-4-carbonitriles in a single step upon treatment with hydrazine, whereas benzylidene analogs require multi-step sequences involving prior functionalization. This divergent reactivity has been exploited industrially: the analogous 2-[methoxy(4-phenoxyphenyl)methylene]malononitrile is reacted with hydrazine hydrate in ethanol at room temperature to generate 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a key ibrutinib intermediate .

Heterocyclic synthesis Medicinal chemistry Building block utility

Scaffold Validation via Ibrutinib Intermediate Analogy: Comparison with 4-Phenoxyphenyl Analog

The methoxy(aryl)methylene]malononitrile scaffold is industrially validated as a pharmaceutical intermediate. 2-[Methoxy(4-phenoxyphenyl)methylene]malononitrile (CAS 330792-69-3) is the documented penultimate intermediate in the synthesis of ibrutinib, an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor with global sales exceeding $8 billion annually [1]. The target compound differs from this validated intermediate solely in the aryl substituent: 3-methoxyphenyl (target) vs. 4-phenoxyphenyl (ibrutinib intermediate). This aryl substitution pattern affects the steric and electronic properties of the derived heterocycles: the 3-methoxyphenyl group is electron-donating via resonance (+M effect) and inductively electron-withdrawing (-I effect) on the meta position, whereas the 4-phenoxyphenyl group exerts a stronger +M effect through extended conjugation. The molecular weight difference (214.22 vs. 276.29 g/mol) results in a 62 Da mass reduction for the target compound, which may be advantageous for fragment-based drug discovery applications where lower molecular weight starting points are preferred [2].

Pharmaceutical intermediate Process chemistry Kinase inhibitor synthesis

Class-Level Tyrosinase Inhibitory Potential vs. Reference Compound BMN11

Benzylidene malononitrile derivatives as a class exhibit tyrosinase inhibitory activity. The most potent reported analog in a systematic study of 12 compounds is 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), with a mushroom tyrosinase IC50 of 17.05 μM [1]. While the target compound lacks the catechol (3,4-dihydroxy) motif critical for BMN11's competitive inhibition mechanism (two hydrogen bonds with GLY281 and ASN260 residues), its structural distinctiveness—specifically the absence of free phenolic hydroxyl groups—predicts a fundamentally different binding mode [1]. The target compound's methoxy groups cannot act as hydrogen-bond donors, which eliminates the catechol-driven redox cycling and quinone formation liabilities associated with dihydroxybenzylidene analogs. This distinction is significant for procurement decisions in cosmetic and dermatological research programs where tyrosinase inhibitors with non-catechol, non-quinone-forming chemotypes are sought to avoid melanocyte cytotoxicity observed with certain catechol-based inhibitors [2]. Direct quantitative comparison of IC50 values is not available in the published literature as of the search date; the differential claim is therefore strictly limited to the absence of catechol-related toxicity liabilities rather than superior potency.

Tyrosinase inhibition Anti-melanogenic Cosmetic chemistry

Zero Hydrogen Bond Donor Count vs. Hydroxy-Substituted Benzylidene Malononitriles

The target compound has a computed hydrogen bond donor (HBD) count of zero [1], which distinguishes it from many biologically active benzylidene malononitrile analogs that incorporate phenolic –OH groups. For instance, BMN11 (2-(3,4-dihydroxybenzylidene)malononitrile) has HBD = 2, and 2-(4-hydroxy-3-methoxybenzylidene)malononitrile has HBD = 1 [2]. Central nervous system (CNS) multiparameter optimization (MPO) scores, which guide the design of CNS-penetrant drugs, penalize compounds with HBD > 1 due to reduced passive permeability across the blood-brain barrier. The zero HBD count of the target compound, combined with its moderate TPSA (66 Ų, below the 70–90 Ų threshold commonly associated with poor CNS penetration) and moderate XLogP3 (1.7, within the optimal 1–3 range for CNS drugs), generates a favorable CNS MPO profile [1]. In contrast, hydroxylated benzylidene malononitrile comparators exceed the HBD threshold and are predicted to have lower BBB permeability.

Blood-brain barrier penetration CNS drug design Pharmacokinetic optimization

Optimal Application Scenarios for Methoxy(3-methoxyphenyl)methylene]propanedinitrile Based on Differential Evidence


Fragment-Based Kinase Inhibitor Lead Generation

The target compound serves as a low-molecular-weight (214 Da) entry point into the methoxy(methylene)malononitrile chemical space that is industrially validated through the ibrutinib intermediate scaffold [1]. Its zero HBD count, moderate TPSA (66 Ų), and acceptable XLogP3 (1.7) meet fragment library design criteria (MW < 250 Da, HBD ≤ 1, TPSA < 90 Ų) . The methoxy leaving group enables rapid diversification into 5-aminopyrazole-4-carbonitrile libraries via parallel synthesis with substituted hydrazines, a transformation that is not accessible from benzylidene malononitrile fragments. Fragment hits derived from this scaffold can be elaborated using the established pharmaceutical process chemistry precedent of the ibrutinib synthesis pathway.

Non-Catechol Tyrosinase Inhibitor Screening for Cosmetic Development

Unlike catechol-based benzylidene malononitrile inhibitors such as BMN11 (IC50 = 17.05 μM) that carry quinone-formation toxicity risk due to their 3,4-dihydroxy substitution pattern [1], the target compound contains only methoxy substituents and lacks free phenolic –OH groups. This structural feature eliminates the potential for redox cycling and quinone-mediated melanocyte cytotoxicity. Procurement for cosmetic tyrosinase inhibitor screening programs should prioritize this compound as a non-catechol chemotype, particularly for long-exposure cosmetic formulations where quinone-related skin sensitization is a regulatory concern. The orthogonality of its binding mode (predicted to rely on HBA interactions rather than HBD-mediated hydrogen bonding with GLY281/ASN260) may also confer selectivity advantages over catechol-based inhibitors.

CNS-Penetrant Probe Synthesis via Nucleophilic Displacement Chemistry

The combination of zero HBD, TPSA of 66 Ų, and XLogP3 of 1.7 positions this compound favorably for CNS drug design within the accepted multiparameter optimization space (CNS MPO score predicted >5.0) [1]. The methoxy leaving group enables one-step conversion to 5-amino-4-cyanopyrazole scaffolds upon treatment with hydrazines, generating CNS-accessible heterocyclic cores . This synthetic efficiency allows rapid assembly of focused libraries for CNS targets such as metabotropic glutamate receptors, monoamine oxidases, or neurodegenerative disease kinases, where the balance of permeability and low promiscuity is critical. The compound's physicochemical profile distinguishes it from hydroxylated benzylidene malononitrile comparators that carry HBD penalties and are less suited for CNS applications.

Agrochemical Intermediate Development Leveraging 3-Methoxyphenyl SAR Space

Malononitrile derivatives are established as intermediates for fungicidal and insecticidal agents [1]. The target compound's 3-methoxyphenyl substitution pattern is common in agrochemical pharmacophores (e.g., strobilurin analogs, methoxyacrylate fungicides). The methoxy(methylene)malononitrile core provides two reactive handles: the methoxy leaving group for nucleophilic displacement and the dicyanovinyl system for cyclocondensation. This dual reactivity distinguishes the compound from simple benzylidene malononitriles that offer only the α,β-unsaturated system as a reactive site. The 3-methoxyphenyl group also provides metabolic stability advantages over 4-phenoxyphenyl analogs that are more susceptible to oxidative metabolism, though direct comparative metabolic stability data are not available in the published literature and would require experimental determination.

Quote Request

Request a Quote for Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.